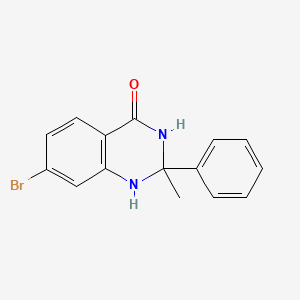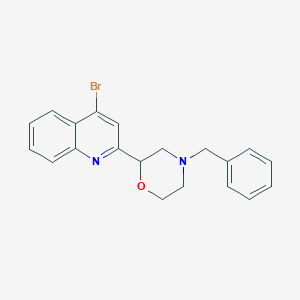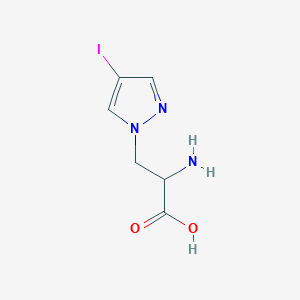![molecular formula C12H19NS B13078381 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C12H19NS.
Métodos De Preparación
The synthesis of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as ethyl and propyl substituted thiophene and pyridine derivatives can be subjected to cyclization reactions using catalysts and solvents to yield the desired compound . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has garnered interest in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, aiming to discover new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may exert effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting cell proliferation . Detailed studies on its molecular interactions and binding affinities are essential to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
When compared to other similar compounds, 4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine stands out due to its unique structural features and chemical properties. Similar compounds include:
4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Differing by the absence of the propyl group, this compound exhibits distinct reactivity and applications.
4-Phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine:
Propiedades
Fórmula molecular |
C12H19NS |
|---|---|
Peso molecular |
209.35 g/mol |
Nombre IUPAC |
4-ethyl-4-propyl-6,7-dihydro-5H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H19NS/c1-3-7-12(4-2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3 |
Clave InChI |
ALMYULJGMKUVGH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(CCN1)SC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)


![N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine](/img/structure/B13078319.png)


![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)

![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)





